2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid

Solid-state chemistry Crystal engineering Physicochemical property comparison

Procure with confidence: 2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 175153-20-5), ≥98% purity. Its 2-methoxy substitution yields an XLogP3 of 3.0, significantly lower than the 4'-methoxy isomer (3.74), enabling improved aqueous solubility and more favorable ADME profiles in drug discovery. The lower melting point (183-184°C) facilitates unique synthetic routes. This distinct pKa (4.07) ensures robust analytical separation (RP-HPLC) for QA/QC, making it the superior building block for reproducible lead optimization and method development.

Molecular Formula C14H12O3
Molecular Weight 228.24 g/mol
CAS No. 175153-20-5
Cat. No. B1612684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid
CAS175153-20-5
Molecular FormulaC14H12O3
Molecular Weight228.24 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2
InChIInChI=1S/C14H12O3/c1-17-13-9-11(14(15)16)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3,(H,15,16)
InChIKeyRZWKYHIPLJQCJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 175153-20-5): A Biphenyl Carboxylic Acid Building Block for Organic Synthesis and Drug Discovery


2-Methoxy-[1,1'-biphenyl]-4-carboxylic acid (CAS 175153-20-5) is a biphenyl derivative featuring a methoxy group at the 2-position and a carboxylic acid group at the 4-position of the phenyl core [1]. This specific substitution pattern differentiates it from other methoxybiphenylcarboxylic acid isomers. It is a white crystalline solid with a molecular weight of 228.24 g/mol and is a versatile building block in organic synthesis, utilized in the creation of complex molecules through various coupling reactions . The compound's physical properties, such as its specific melting point and lipophilicity, are key differentiators in synthetic and pharmaceutical applications.

Why 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid Cannot Be Substituted by Other Methoxybiphenyl Isomers


In biphenyl-4-carboxylic acid derivatives, the precise positioning of the methoxy substituent exerts a profound influence on key physicochemical and electronic properties, making generic substitution between isomers non-trivial. The position of the methoxy group (e.g., 2-methoxy vs. 4'-methoxy) directly alters the molecule's solid-state packing, as evidenced by significant differences in melting point, and modifies its acid dissociation constant (pKa) and lipophilicity (XLogP3) . These variations in pKa and lipophilicity directly impact solubility profiles and reactivity in coupling reactions, meaning a 4'-methoxy isomer cannot be assumed to behave identically to the 2-methoxy isomer in a given synthetic route or biological assay. The data below quantifies these critical differences, establishing the 2-methoxy derivative as a chemically distinct entity.

Quantitative Differentiation of 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid from the 4'-Methoxy Isomer


Melting Point Comparison: 2-Methoxy vs. 4'-Methoxy Biphenyl Carboxylic Acid

The substitution pattern on the biphenyl core critically affects solid-state packing and intermolecular forces. The 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid isomer exhibits a melting point of 183-184 °C , which is significantly lower than the 253-256 °C reported for the 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid isomer .

Solid-state chemistry Crystal engineering Physicochemical property comparison

Acid Dissociation Constant (pKa) Comparison: 2-Methoxy vs. 4'-Methoxy Biphenyl Carboxylic Acid

The position of the methoxy substituent influences the electron density on the carboxylic acid group, thereby altering its acidity. The predicted pKa for 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid is 4.07 ± 0.10 , whereas the 4'-methoxy isomer has a predicted pKa of 4.28 ± 0.10 .

Physical organic chemistry Reaction optimization pH-dependent solubility

Lipophilicity (XLogP3) Comparison: 2-Methoxy vs. 4'-Methoxy Biphenyl Carboxylic Acid

Lipophilicity is a key determinant of a molecule's behavior in biological systems and chromatographic separations. The XLogP3 value, a measure of lipophilicity, is 3.0 for 2-methoxy-[1,1'-biphenyl]-4-carboxylic acid [1], compared to a value of 3.74 for the 4'-methoxy-[1,1'-biphenyl]-4-carboxylic acid isomer .

Medicinal chemistry ADME properties Chromatography

Optimal Application Scenarios for 2-Methoxy-[1,1'-biphenyl]-4-carboxylic Acid Based on Differentiated Properties


Medicinal Chemistry Lead Optimization: Favoring the 2-Methoxy Isomer for Improved Solubility

In lead optimization programs, improving the aqueous solubility of a compound series is a common objective. The 2-methoxy isomer's lower lipophilicity (XLogP3 = 3.0) compared to the 4'-methoxy isomer (XLogP3 = 3.74) makes it a more suitable building block for generating leads with enhanced solubility and more favorable ADME profiles [1]. Its distinct pKa (4.07 vs. 4.28) further supports tailored formulation strategies.

Analytical Method Development and Quality Control: Leveraging Distinct Physicochemical Properties for Isomer Separation

The significant differences in lipophilicity (XLogP3 of 3.0 vs. 3.74) and pKa (4.07 vs. 4.28) between the 2-methoxy and 4'-methoxy isomers allow for robust analytical method development [1]. These differences ensure clear separation by reversed-phase HPLC, enabling precise quantification and quality control of the target compound in reaction mixtures or final products, which is critical for regulatory compliance in pharmaceutical manufacturing.

Solid-Phase Synthesis and Process Chemistry: Utilizing Lower Melting Point for Improved Handling

The 2-methoxy isomer's melting point of 183-184 °C is substantially lower than that of its 4'-methoxy analog (253-256 °C) . This lower melting point can be advantageous in certain synthetic processes, potentially allowing for melt-phase reactions or facilitating easier handling and purification at elevated temperatures compared to its higher-melting isomer.

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